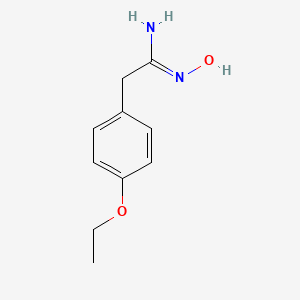

2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)7-10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) |

InChI Key |

VZMITSOPBPRNMR-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C/C(=N/O)/N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 4 Ethoxyphenyl N Hydroxyacetimidamide

Established Synthetic Pathways for N-Hydroxyacetimidamide Core Structures

The N-hydroxyacetimidamide moiety is a key structural feature, and its synthesis can be achieved through several established methodologies. The most prevalent and direct route involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. This reaction is widely applicable and can be performed under various conditions.

A general scheme for this transformation is presented below:

Scheme 1: General Synthesis of N-Hydroxyacetimidamides from Nitriles

In this reaction, 'R' represents an organic substituent.

Alternative pathways to the N-hydroxyacetimidamide core, while less common, offer flexibility depending on the availability of starting materials and the desired substitution pattern. These methods include:

From Thioamides: The reaction of a thioamide with hydroxylamine provides the corresponding N-hydroxyacetimidamide. This can be a useful alternative when the nitrile is not readily accessible.

From Imidates: Imidates, which can be prepared from nitriles via the Pinner reaction, can also be converted to N-hydroxyacetimidamides upon treatment with hydroxylamine.

From Amidines: The direct reaction of an amidine with hydroxylamine hydrochloride can also yield the desired N-hydroxyacetimidamide.

The choice of synthetic route is often dictated by factors such as the nature of the 'R' group, reaction yields, and the ease of purification. For the synthesis of 2-(4-ethoxyphenyl)-N-hydroxyacetimidamide, the nitrile-based approach is generally preferred due to the commercial availability and straightforward synthesis of the required 2-(4-ethoxyphenyl)acetonitrile precursor.

Optimized Synthesis and Scale-Up Strategies for this compound

While the fundamental synthesis of N-hydroxyacetimidamides is well-established, optimization and scale-up for a specific target like this compound require careful consideration of reaction parameters to ensure efficiency, safety, and purity.

A scalable synthesis of a related amidoxime (B1450833) has been reported, which involves the reaction of a nitrile with an aqueous solution of hydroxylamine. documentsdelivered.com This procedure avoids the need for a separate base and can lead to shorter reaction times. A key aspect of this scalable process is the workup, which involves rotary evaporation to remove excess water, followed by trituration with a suitable solvent, such as acetone, to precipitate the product in high yield and purity. documentsdelivered.com This approach minimizes the need for column chromatography, which is often a bottleneck in large-scale synthesis.

Table 1: Comparison of Reaction Conditions for N-Hydroxyacetimidamide Synthesis

| Parameter | Traditional Method | Optimized Method |

| Hydroxylamine Source | Hydroxylamine hydrochloride with a base | 50% aqueous hydroxylamine |

| Solvent | Ethanol or Methanol | Water or co-solvent with water |

| Work-up | Extraction and chromatography | Rotary evaporation and trituration |

| Scale | Laboratory scale | Potential for multi-gram scale |

For the scale-up of this compound synthesis, monitoring the reaction for potential exotherms is crucial, especially when working with hydroxylamine. The use of controlled addition rates and efficient cooling can mitigate these risks. The purity of the final product is paramount, and the optimized workup procedure helps in removing unreacted starting materials and by-products.

Exploration of Precursor and Intermediate Chemical Transformations

The synthesis of this compound relies on the availability of the key precursor, 2-(4-ethoxyphenyl)acetonitrile. This intermediate can be synthesized through various routes, with the choice often depending on the starting materials and desired scale.

One common method involves the Williamson ether synthesis to introduce the ethoxy group, followed by a nucleophilic substitution to introduce the nitrile functionality.

Scheme 2: Synthesis of 2-(4-Ethoxyphenyl)acetonitrile

An alternative route to 2-(4-ethoxyphenyl)acetic acid, a precursor to the nitrile, involves a multi-step synthesis starting from phenetole, which can be formylated and subsequently converted to the desired acid. unodc.org

Once 2-(4-ethoxyphenyl)acetonitrile is obtained, its transformation to the final product, this compound, is achieved through the reaction with hydroxylamine as described in section 2.1. The progress of this reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Design and Synthesis of Analog Libraries and Prodrugs for Preclinical Research

To explore the structure-activity relationship (SAR) and improve the pharmacokinetic properties of this compound, the design and synthesis of analog libraries and prodrugs are essential. These modifications can be strategically implemented on different parts of the molecule.

Strategic Modifications on the Phenyl Moiety

The 4-ethoxyphenyl group plays a crucial role in the molecule's interaction with its biological target. Strategic modifications to this moiety can provide valuable insights into the SAR.

Bioisosteric Replacements: The ethoxy group can be replaced with other functionalities of similar size and electronic properties, known as bioisosteres. This can influence the compound's metabolic stability and binding affinity. Examples of bioisosteric replacements for an ethoxy group include, but are not limited to, isopropoxy, cyclopropyloxy, or a trifluoromethoxy group.

Substitution Pattern: The position of the ethoxy group on the phenyl ring can be altered (e.g., to the 2- or 3-position) to probe the spatial requirements of the binding pocket.

Ring System Modification: The phenyl ring itself can be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrazole, to explore different electronic and steric interactions.

Table 2: Potential Modifications on the Phenyl Moiety

| Modification Type | Example Substituent/Ring | Rationale |

| Bioisosteric Replacement | Isopropoxy, Trifluoromethoxy | Modulate lipophilicity and metabolic stability |

| Positional Isomerism | 2-Ethoxyphenyl, 3-Ethoxyphenyl | Probe binding pocket topography |

| Ring System Variation | Pyridyl, Thienyl | Alter electronic properties and hydrogen bonding potential |

Derivatization Approaches for the N-Hydroxy Group

The N-hydroxy group is a key functional group that can be derivatized to create prodrugs. Prodrugs are inactive derivatives of a drug molecule that undergo enzymatic or chemical transformation in vivo to release the active parent drug. This approach can be used to improve solubility, stability, and oral bioavailability.

O-Acylation: The hydroxyl group can be acylated to form esters. These esters can be designed to be stable in the gastrointestinal tract but are cleaved by esterases in the plasma or target tissues to release the active N-hydroxyacetimidamide.

Carbonates and Carbamates: Formation of carbonates or carbamates at the N-hydroxy position offers another avenue for prodrug design, with the potential for tunable release rates.

Linker Chemistry and Conjugate Formation for Targeted Studies

For targeted delivery to specific tissues or cells, this compound can be conjugated to a targeting moiety via a chemical linker. The linker plays a critical role in the stability of the conjugate in circulation and the release of the drug at the target site.

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific stimuli present at the target site, such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment. Examples include hydrazone, disulfide, and peptide linkers.

Non-Cleavable Linkers: In this case, the drug is released after the degradation of the entire conjugate within the target cell.

Targeting Moieties: The choice of targeting moiety depends on the desired target. Examples include antibodies for tumor-specific antigens, peptides for specific receptors, or small molecules that bind to cell surface proteins.

The synthesis of these conjugates involves bifunctional linkers that can react with a functional group on the drug molecule (e.g., the N-hydroxy group after suitable activation) and a corresponding functional group on the targeting moiety.

Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the preclinical biological activity and mechanistic investigations of the specific chemical compound This compound .

Therefore, it is not possible to provide the requested detailed article with thorough, informative, and scientifically accurate content for the following sections and subsections:

Preclinical Biological Activity and Mechanistic Investigations of 2 4 Ethoxyphenyl N Hydroxyacetimidamide3.1. in Vitro Biochemical and Cell Based Target Identification3.1.1. Enzyme Inhibition/activation Profiling and Kinetic Studies3.1.2. Receptor Binding and Ligand Interaction Analysis3.1.3. Cellular Pathway Modulation Assays3.2. Elucidation of Molecular Mechanisms of Action3.2.1. Investigation of Intracellular Signaling Cascade Perturbations3.2.2. Gene Expression and Proteomic Profiling in Biological Systems

In Vivo Efficacy Studies in Non-Human Animal Models of Disease

Histopathological and Molecular Correlates from Preclinical In Vivo Studies:The absence of in vivo studies means there are no reports on the histopathological changes or molecular alterations in tissues from animals treated with "this compound." Such analyses are vital for elucidating the mechanism of action at the tissue and cellular level and for identifying potential safety signals.

Further research and publication in peer-reviewed scientific journals are required to establish the preclinical biological activity and mechanistic profile of "this compound." Without such primary data, a comprehensive and scientifically accurate article on its in vivo efficacy cannot be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 4 Ethoxyphenyl N Hydroxyacetimidamide Analogs

Systematic Design and Synthesis of Compound Libraries for SAR Exploration

The exploration of SAR for hydroxamic acid analogs typically involves the systematic design and synthesis of compound libraries. This approach allows researchers to probe the effects of various structural modifications on the biological activity of the compounds. The design of these libraries often revolves around a common scaffold, which for analogs of 2-(4-ethoxyphenyl)-N-hydroxyacetimidamide would include the N-hydroxyacetimidamide core and the ethoxyphenyl group.

The synthesis of such libraries generally involves multi-step reaction sequences where key building blocks are varied. For instance, a library of analogs could be generated by:

Modification of the Phenyl Ring: Introducing different substituents at various positions on the phenyl ring to probe the effects of electronics and sterics.

Alteration of the Ether Linkage: Replacing the ethoxy group with other alkoxy groups of varying chain lengths or with other functional groups to understand the impact on binding and physicochemical properties.

Variation of the Linker: Modifying the length and composition of the linker connecting the phenyl ring to the hydroxamic acid moiety.

Substitution on the Hydroxamic Acid: Introducing substituents on the nitrogen or carbon atoms of the N-hydroxyacetimidamide group, where chemically feasible, to fine-tune activity and selectivity.

A common synthetic strategy involves the coupling of a carboxylic acid derivative (or a related functional group) with hydroxylamine (B1172632) or a protected form thereof in the final step to form the hydroxamic acid. The precursors containing the desired phenyl ring and linker modifications are synthesized separately and then converged to create the final library of compounds.

Correlation Between Structural Features and Preclinical Biological Activity

The preclinical biological activity of hydroxamic acid analogs is highly dependent on their structural features. The N-hydroxyacetimidamide moiety is a key functional group, often acting as a chelating agent for metal ions within the active site of metalloenzymes. The general structure can be broken down into three main components: a "cap" group (the ethoxyphenyl ring), a "linker" region, and the zinc-binding group (the N-hydroxyacetimidamide).

The Cap Group: The 4-ethoxyphenyl group is a hydrophobic moiety that typically interacts with a corresponding hydrophobic pocket in the target enzyme. The nature and substitution pattern of this aromatic ring can significantly influence binding affinity and selectivity. For instance, in the context of HDAC inhibitors, the cap group often interacts with residues at the rim of the enzyme's active site channel.

The Linker: The linker region connects the cap group to the zinc-binding group and plays a crucial role in positioning the zinc-binding group correctly within the active site. The length and flexibility of the linker are critical for optimal binding.

The Zinc-Binding Group: The N-hydroxyacetimidamide group is a hydroxamic acid derivative that chelates the zinc ion in the enzyme's active site, which is essential for the inhibitory activity of many of these compounds.

The following table summarizes the general correlation between structural features and preclinical biological activity for hydroxamic acid-based enzyme inhibitors, drawing on findings from the broader class of compounds.

| Structural Modification | Effect on Preclinical Biological Activity |

| Cap Group (e.g., Ethoxyphenyl Ring) | |

| Introduction of bulky substituents | Can enhance binding affinity if the pocket accommodates them, but may also lead to steric hindrance. |

| Variation of electronic properties (electron-donating vs. electron-withdrawing groups) | Can modulate the pKa of the hydroxamic acid and influence interactions with the target protein. |

| Linker Region | |

| Increasing linker length | May improve positioning of the zinc-binding group, but excessive length can lead to a loss of potency. |

| Introducing conformational rigidity (e.g., double bonds, rings) | Can lock the molecule in a bioactive conformation, potentially increasing potency and selectivity. |

| Zinc-Binding Group (N-hydroxyacetimidamide) | |

| Modification of the hydroxamic acid | Generally leads to a significant loss of activity, as this group is critical for zinc chelation. |

Identification of Key Pharmacophoric Elements and Essential Structural Motifs

Pharmacophore modeling is a powerful tool used to identify the key structural features responsible for the biological activity of a series of compounds. For hydroxamic acid-based inhibitors, several key pharmacophoric elements have been identified through computational studies. tandfonline.comperiodikos.com.brnih.gov

A typical pharmacophore model for a hydroxamic acid-based enzyme inhibitor includes:

A Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the hydroxamic acid.

A Hydrogen Bond Donor: Corresponding to the hydroxyl group of the hydroxamic acid.

A Metal Chelating Center: The entire hydroxamic acid moiety that coordinates with the zinc ion.

One or more Hydrophobic Features: Representing the cap group (e.g., the ethoxyphenyl ring) that interacts with hydrophobic regions of the enzyme.

An Aromatic Ring Feature: Often overlapping with the hydrophobic feature of the cap group.

For instance, a pharmacophore model for HIV integrase inhibitors with hydroxamic acid derivatives was described as AAAHRR, indicating three hydrogen bond acceptors, one hydrophobic group, and two aromatic rings as key features. tandfonline.com Similarly, for MMP inhibitors, a five-point pharmacophore (AAARR) has been proposed. periodikos.com.br For HDAC inhibitors, a model of AADRR has been suggested. nih.gov The specific arrangement and distances between these features are critical for potent inhibitory activity.

The essential structural motif for this class of compounds is undoubtedly the hydroxamic acid or a bioisostere capable of chelating the active site metal ion. The presence of a hydrophobic cap group connected by a linker of appropriate length is also a recurring and essential motif.

Development of Predictive Models for SAR and SPR

To rationalize the SAR and guide the design of new analogs, quantitative structure-activity relationship (QSAR) models are often developed. periodikos.com.brnih.gov These models aim to establish a mathematical relationship between the structural properties of the compounds and their biological activities.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. These models generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would be expected to increase or decrease activity. For example, a 3D-QSAR model for hydroxamate-based MMP inhibitors highlighted the importance of electron-withdrawing, hydrophobic, and hydrogen bond donor features for inhibitory potential. periodikos.com.br

The development of robust and predictive SAR and SPR models relies on high-quality biological data for a structurally diverse set of compounds. These models, in turn, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Computational and Theoretical Chemistry Studies of 2 4 Ethoxyphenyl N Hydroxyacetimidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and reactivity of a molecule. researchgate.net For 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide, these calculations can reveal key information about its molecular geometry, charge distribution, and orbital energies.

The optimized 3D structure of the molecule is the starting point for all other calculations. From this, a Molecular Electrostatic Potential (MEP) map can be generated, which illustrates the charge distribution across the molecule. Regions of negative potential, typically shown in red, indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more reactive and less stable. These parameters help in predicting how the molecule might interact with biological targets. bsu.by

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated using DFT/B3LYP/6-311++G(d,p) basis set.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Total Energy | -708.45 Hartree | Thermodynamic stability of the molecule. |

| Dipole Moment | 3.12 Debye | Indicates the overall polarity of the molecule. |

| EHOMO | -6.25 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.15 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. najah.edu This method is extensively used to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme. nih.gov For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The process involves placing the 3D structure of the compound into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a stronger, more favorable binding interaction. chemrxiv.org

The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. najah.edu This information is vital for understanding the mechanism of action and for designing more potent and selective analogs. For instance, docking this compound against an enzyme like Cyclooxygenase-2 (COX-2) could reveal its potential as an anti-inflammatory agent. nih.gov

Table 2: Hypothetical Molecular Docking Results of this compound with COX-2

| Parameter | Result |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | TYR355, ARG513, SER530, LEU352 |

| Types of Interactions | Hydrogen Bond: with the hydroxyl group of the N-hydroxyacetimidamide moiety and the side chain of SER530.Pi-Pi Stacking: between the ethoxyphenyl ring and the aromatic ring of TYR355.Hydrophobic Interactions: with LEU352. |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations track the movements of every atom in the system by solving Newton's equations of motion, providing insights into the stability of the complex, conformational changes, and the role of solvent molecules. nih.gov

For the this compound-protein complex, an MD simulation typically runs for hundreds of nanoseconds. najah.edu The stability of the simulation is assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD plot suggests that the complex has reached equilibrium and the ligand remains securely bound.

Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be analyzed to identify flexible regions of the protein and key residues that interact consistently with the ligand. These simulations confirm the stability of interactions predicted by docking and provide a more accurate estimation of binding free energy. mdpi.comnih.gov

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | A favorable binding free energy, confirming a strong interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a series of analogs of this compound, it becomes possible to predict the activity of new, yet-to-be-synthesized compounds. mdpi.commdpi.com

The process involves calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in a training set with known biological activity. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. frontiersin.org

The predictive power of a QSAR model is evaluated using statistical metrics like the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (Q²). A robust and validated QSAR model can significantly guide lead optimization by prioritizing the synthesis of compounds predicted to have the highest potency. nih.gov

Table 4: Hypothetical QSAR Model for a Series of COX-2 Inhibitory Analogs

| Model Equation | pIC50 = 0.65 * AlogP - 0.02 * TPSA + 0.45 * (No. of H-bond donors) + 3.5 |

|---|---|

| Statistical Parameters | R² (Training Set): 0.85Q² (Cross-validation): 0.78R² (Test Set): 0.81 |

| Interpretation | The model suggests that higher lipophilicity (AlogP) and a greater number of hydrogen bond donors increase the inhibitory activity, while a larger topological polar surface area (TPSA) slightly decreases it. The high statistical values indicate a robust and predictive model. |

In Silico Prediction of Preclinical ADME Properties (Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools provide early-stage assessment of these pharmacokinetic properties, helping to identify potential liabilities and reduce late-stage drug development failures. nih.govfrontiersin.org

Various web-based tools and software, such as SwissADME and pkCSM, can predict a wide range of ADME parameters for this compound based solely on its chemical structure. najah.edumdpi.com These predictions include physicochemical properties, lipophilicity, water solubility, drug-likeness (e.g., adherence to Lipinski's Rule of Five), and pharmacokinetic parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. researchgate.netnih.gov

These predictions are crucial for optimizing the ADME profile of a lead compound. For example, if a compound is predicted to have poor GI absorption, chemical modifications can be made to improve this property before committing to costly synthesis and in vivo testing. mdpi.com

Table 5: Predicted Preclinical ADME Properties for this compound

| Property | Category | Predicted Value/Classification | Interpretation |

|---|---|---|---|

| Molecular Weight | Physicochemical | 194.23 g/mol | Conforms to Lipinski's rule (<500). |

| LogP (Lipophilicity) | Physicochemical | 1.85 | Optimal lipophilicity for drug absorption. |

| Topological Polar Surface Area (TPSA) | Physicochemical | 61.55 Ų | Good for cell permeability (<140 Ų). |

| Water Solubility | Solubility | Soluble | Favorable for formulation and absorption. |

| GI Absorption | Pharmacokinetics | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Pharmacokinetics | No | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions via this enzyme. |

Advanced Analytical Methodologies for Research on 2 4 Ethoxyphenyl N Hydroxyacetimidamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the unambiguous determination of the molecular structure of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular framework of organic compounds. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The ethoxy group would display a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-). The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets, typical of an AA'BB' system. The methyl group of the acetimidamide moiety would produce a singlet, while the N-hydroxy proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. This includes the two carbons of the ethoxy group, the four distinct carbons of the phenyl ring, the methyl and imidamide carbons of the core structure, and the carbonyl-like carbon of the acetimidamide group.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy -CH₂- | ~4.0 (quartet) | ~63 |

| Acetimidamide -CH₃ | ~2.0 (singlet) | ~20 |

| Aromatic C-H (ortho to -OEt) | ~6.9 (doublet) | ~115 |

| Aromatic C-H (ortho to -C(NOH)CH₃) | ~7.2 (doublet) | ~130 |

| N-OH | ~9.5 (broad singlet) | - |

| Aromatic C-OEt | - | ~159 |

| Aromatic C-C(NOH)CH₃ | - | ~128 |

| Imidamide C=N | - | ~155 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₀H₁₃NO₃), the exact mass is 195.2151 g/mol . nist.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula. Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns that can further support structural elucidation. nist.gov

| m/z Value | Interpretation |

|---|---|

| 195 | Molecular Ion [M]⁺ |

| 152 | Loss of acetyl group (-COCH₃) |

| 137 | Fragment corresponding to [HOC₆H₄CH₂]⁺ |

| 109 | Fragment corresponding to [C₂H₅OC₆H₄]⁺ |

| 43 | Fragment corresponding to [CH₃CO]⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=N, C-O, and aromatic C-H bonds. The broad O-H stretching vibration of the hydroxyl group and the C=N stretching of the imidamide are particularly diagnostic.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3400 (broad) | O-H Stretch | N-hydroxy |

| 3100-3300 | N-H Stretch | Imidamide |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2980 | C-H Stretch | Aliphatic (ethoxy, methyl) |

| 1640-1680 | C=N Stretch | Imidamide |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| 1240-1260 | C-O Stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene ring, a strong chromophore, means that this compound will absorb UV radiation. The absorption maximum (λmax) is expected in the range of 250-280 nm, corresponding to the π → π* transitions of the aromatic system. The exact position and intensity of the absorption can be influenced by the solvent used for the analysis. scholarsresearchlibrary.com

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for accurate quantification in research samples.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for assessing the purity and quantifying this compound. researchgate.net A C18 column is typically used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. A gradient elution method, where the proportion of the organic solvent is increased over time, often provides the best separation of closely related impurities. Detection is usually performed with a UV detector set at the compound's λmax. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (~275 nm) |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas chromatography is generally less suitable for the analysis of non-volatile or thermally labile compounds. N-hydroxyacetimidamides can be prone to thermal degradation at the high temperatures used in the GC inlet and column. nih.gov If GC analysis is required, it may necessitate derivatization of the polar N-hydroxy group to form a more volatile and stable analogue. Alternatively, specialized techniques using shorter columns and faster flow rates can minimize the residence time in the heated zones, potentially allowing for the analysis of the underivatized compound. nih.gov

Bioanalytical Methods for Detection and Quantification in Biological Matrices

To study the pharmacokinetics or in vitro properties of this compound, highly sensitive and selective methods are required to measure its concentration in complex biological matrices such as plasma, serum, or tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and robustness. bioanalysis-zone.comnih.gov The method involves three key steps:

Sample Preparation: The compound is first extracted from the biological matrix to remove interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: The extracted sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system, which provides rapid and efficient separation from endogenous matrix components.

Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and providing excellent sensitivity. muriphys.comanapharmbioanalytics.com

| Parameter | Condition |

|---|---|

| Chromatography | UHPLC with a C18 column |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 196.1 |

| Product Ion (for MRM) | m/z 137.1 (Hypothetical, corresponding to ethoxyphenyl fragment) |

| Internal Standard | A structurally similar compound or a stable isotope-labeled version |

Crystallographic Studies for Solid-State Structure and Co-Crystal Analysis

Understanding the three-dimensional structure of this compound in the solid state is crucial for controlling its physicochemical properties, such as solubility and stability.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. mdpi.com This analysis provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular conformation. For molecules like this, key insights would include the planarity of the phenyl ring and the geometry of the N-hydroxyacetimidamide group. nih.gov

Intermolecular Interactions and Crystal Packing

Co-crystal Analysis

Crystallographic studies are also essential for the research and analysis of co-crystals. By co-crystallizing this compound with a suitable co-former, it may be possible to create new solid forms with modified properties. X-ray diffraction would be used to confirm the formation of a co-crystal and to understand the new hydrogen bonding and other intermolecular interactions responsible for the structure of the new crystalline phase.

| Parameter | Significance |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal |

| Bond Lengths and Angles | Confirms the molecular geometry and connectivity |

| Torsion Angles | Describes the conformation of the molecule in the solid state |

| Hydrogen Bond Geometry | Details the key intermolecular interactions governing crystal packing |

Preclinical Pharmacological Research on 2 4 Ethoxyphenyl N Hydroxyacetimidamide

In Vitro Metabolic Stability and Biotransformation Studies (e.g., Liver Microsome, Hepatocyte Incubation)

In the early stages of drug discovery, understanding the metabolic stability of a compound is crucial. These studies are typically conducted in vitro using liver microsomes or hepatocytes from various species, including humans, to predict how a drug might be metabolized in the body. The primary goal is to determine the rate at which the compound is broken down by metabolic enzymes, which helps in predicting its half-life and potential for accumulation in the body.

Biotransformation studies identify the specific metabolic pathways a compound undergoes and the resulting metabolites. This is often achieved by incubating the compound with liver fractions and analyzing the products using techniques like liquid chromatography-mass spectrometry (LC-MS). Common metabolic reactions include oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) (Phase II reactions). Identifying the major metabolites is important as they could be pharmacologically active or potentially toxic.

Table 1: Representative Data for In Vitro Metabolic Stability

| Parameter | Species | System | Value |

| Intrinsic Clearance (CLint) | Human | Liver Microsomes | Data Not Available |

| Rat | Liver Microsomes | Data Not Available | |

| Half-life (t½) | Human | Hepatocytes | Data Not Available |

| Rat | Hepatocytes | Data Not Available | |

| Major Metabolites Identified | All Species | Data Not Available |

Note: This table is a template. No specific data for 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide was found.

Investigation of Drug-Drug Interaction Potential via Cytochrome P450 Inhibition/Induction Studies

A critical aspect of preclinical research is to assess the potential for a new chemical entity to cause drug-drug interactions (DDIs). Many DDIs occur when one drug alters the metabolism of another, often through interaction with the cytochrome P450 (CYP450) family of enzymes. These enzymes are responsible for the metabolism of a vast number of drugs.

In vitro studies are conducted to determine if a compound inhibits or induces the activity of major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Inhibition studies measure the concentration of the compound required to reduce the activity of a specific CYP enzyme by 50% (IC50 value). Induction studies, typically performed in cultured hepatocytes, assess whether the compound increases the expression of CYP enzymes. Significant inhibition or induction potential can indicate a risk for clinically relevant DDIs.

Table 2: Illustrative Data for Cytochrome P450 Inhibition

| CYP Isoform | Test System | IC50 (µM) |

| CYP1A2 | Human Liver Microsomes | Data Not Available |

| CYP2C9 | Human Liver Microsomes | Data Not Available |

| CYP2C19 | Human Liver Microsomes | Data Not Available |

| CYP2D6 | Human Liver Microsomes | Data Not Available |

| CYP3A4 | Human Liver Microsomes | Data Not Available |

Note: This table is a template. No specific data for this compound was found.

Preclinical Disposition Studies in Animal Models (e.g., Tissue Distribution, Excretion Pathways)

Following in vitro characterization, preclinical disposition studies are conducted in animal models (commonly rodents and non-rodents) to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

Tissue distribution studies investigate where the compound and its major metabolites accumulate in the body after administration. This is often done using radiolabeled compounds and techniques like quantitative whole-body autoradiography. Understanding tissue distribution is important for identifying target organs for efficacy and potential toxicity.

Table 3: Sample Data from Preclinical Disposition Studies in an Animal Model (e.g., Rat)

| Parameter | Route of Administration | Finding |

| Major Tissues of Distribution | Intravenous | Data Not Available |

| Primary Route of Excretion | Intravenous | Data Not Available |

| Percentage of Dose Excreted in Urine | Intravenous | Data Not Available |

| Percentage of Dose Excreted in Feces | Intravenous | Data Not Available |

Note: This table is a template. No specific data for this compound was found.

Future Research Directions and Potential Applications of 2 4 Ethoxyphenyl N Hydroxyacetimidamide

Identification of Unexplored Biological Targets and Novel Mechanistic Pathways

While the N-hydroxyacetimidamide core is recognized for its activity against certain enzymes, the full biological spectrum of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide remains largely uncharted. Future research should prioritize the identification of novel molecular targets and the elucidation of its mechanistic pathways.

Initial screening efforts could employ a broad panel of disease-relevant assays to uncover unexpected activities. Given the known properties of related compounds, several areas warrant particular attention:

Oncology: The N-hydroxyamidine functional group is a key feature in a number of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune evasion. nih.govacs.orgacs.org Therefore, a primary avenue of investigation should be the evaluation of this compound as a potential IDO1 inhibitor for cancer immunotherapy. nih.govacs.orgacs.org Beyond IDO1, its antiproliferative activity should be assessed against a diverse range of cancer cell lines. The 4-ethoxyphenyl group is present in compounds with demonstrated anticancer effects, suggesting this moiety may contribute to such activity. smolecule.com

Inflammatory and Autoimmune Diseases: The structural motifs present in this compound suggest potential anti-inflammatory properties. tandfonline.com Future studies should explore its effects on key inflammatory mediators and signaling pathways.

Infectious Diseases: The N-hydroxyacetimidamide scaffold and its derivatives have been investigated for their antimicrobial potential. vulcanchem.com Screening against a panel of clinically relevant bacteria and fungi could reveal novel anti-infective properties. Furthermore, the amidoxime (B1450833) group has been utilized in prodrugs for antiviral agents, indicating another potential research direction. nih.govresearchgate.net

Neurodegenerative Disorders: The 4-ethoxyphenyl group is found in compounds with potential neurological activity. smolecule.com Investigating the neuroprotective or modulatory effects of this compound in models of neurodegenerative diseases could be a fruitful area of research.

To complement these screening efforts, chemoproteomics and other target identification technologies could be employed to directly identify the protein binding partners of this compound within a cellular context.

Opportunities for Further Analog Development and Scaffold Diversification

The modular nature of this compound provides a solid foundation for the design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study is a critical next step.

Table 1: Proposed Modifications for Analog Development of this compound

| Region of Modification | Proposed Changes | Rationale |

| 4-Ethoxyphenyl Ring | Substitution with other alkoxy groups (e.g., methoxy, propoxy) | To probe the effect of chain length on activity and metabolism. |

| Introduction of electron-withdrawing or electron-donating groups | To modulate the electronic properties of the ring and influence binding interactions. | |

| Replacement with other aromatic or heteroaromatic rings | To explore different spatial arrangements and potential new interactions with biological targets. | |

| N-hydroxyacetimidamide Core | Alkylation or acylation of the hydroxylamine (B1172632) group | To create prodrugs with enhanced bioavailability. nuph.edu.ua |

| Isosteric replacements of the amidoxime group | To explore alternative functionalities with similar electronic and steric properties. | |

| Linker between the two moieties | Variation of the linker length and rigidity | To optimize the spatial orientation of the pharmacophoric groups. |

The synthesis of a focused library of analogs based on these modifications will be instrumental in understanding the key structural features required for biological activity.

Integration with Emerging Technologies in Preclinical Drug Discovery and Chemical Biology

To accelerate the preclinical development of this compound and its analogs, the integration of modern technologies is essential.

Computational Modeling and In Silico Screening: Molecular docking and dynamics simulations can be used to predict the binding modes of this compound with potential biological targets, such as IDO1. acs.org This can help prioritize the synthesis of the most promising analogs and guide the interpretation of experimental data.

High-Throughput Screening (HTS): HTS platforms can be utilized to rapidly screen a large library of analogs against a panel of biological targets, enabling the efficient identification of lead compounds.

Chemical Biology Probes: The development of chemical probes based on the this compound scaffold can be a powerful tool for target validation and studying the compound's mechanism of action in a cellular environment.

These technologies, when used in concert, can significantly streamline the drug discovery process and increase the likelihood of identifying a clinical candidate.

Addressing Current Research Gaps and Guiding Future Preclinical Investigations

The primary research gap for this compound is the lack of any published biological data. Therefore, the initial focus of future preclinical investigations must be on establishing a foundational biological profile for this compound.

Table 2: Key Research Questions for Future Preclinical Studies

| Research Area | Key Questions |

| Pharmacology | What are the primary biological targets of this compound? What is its mechanism of action? What is its potency and efficacy in relevant in vitro and in vivo models? |

| Pharmacokinetics | What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound? Is it orally bioavailable? What are its major metabolites? |

| Medicinal Chemistry | What are the structure-activity relationships for this chemical series? How can the scaffold be optimized to improve its drug-like properties? |

Answering these fundamental questions will provide the necessary foundation for more advanced preclinical studies and will ultimately determine the therapeutic potential of this compound and its derivatives. A systematic and multidisciplinary approach, combining synthetic chemistry, pharmacology, and computational sciences, will be crucial for unlocking the full potential of this promising chemical entity.

Q & A

Advanced Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PARP-1 or topoisomerase II. Focus on the ethoxyphenyl moiety’s role in hydrophobic pocket binding .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) for protein targets.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

How can researchers resolve contradictions in solubility data across different solvent systems?

Advanced Question

Solubility variability often arises from solvent polarity and hydrogen-bonding capacity:

- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays, validated by nephelometry to confirm colloidal stability.

- LogP Determination : Experimentally measure partition coefficients (octanol/water) to predict solubility trends. Reported logP values range from 1.8–2.3, indicating moderate hydrophobicity .

What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Advanced Question

For chiral derivatives (e.g., resolved via HPLC with chiral columns):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.